molecular formula C17H15FN2O3S2 B2762462 2-((1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole CAS No. 1396760-85-2

2-((1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole

Cat. No.: B2762462
CAS No.: 1396760-85-2
M. Wt: 378.44
InChI Key: CXPPURNQIIBPMQ-UHFFFAOYSA-N
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Description

2-((1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole is a complex organic compound that features a combination of azetidine, sulfonyl, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-((1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and azetidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-((1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of cellular pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole
  • 2-((1-((3-Bromophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole

Uniqueness

2-((1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

2-[1-(3-fluorophenyl)sulfonylazetidin-3-yl]oxy-4-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S2/c1-11-4-2-7-15-16(11)19-17(24-15)23-13-9-20(10-13)25(21,22)14-6-3-5-12(18)8-14/h2-8,13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPPURNQIIBPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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